molecular formula C15H26N2O3S2 B2719655 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 952983-50-5

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2719655
CAS No.: 952983-50-5
M. Wt: 346.5
InChI Key: OCMVWFJDJOKLER-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Sulfonamide Formation: The final step involves the reaction of the thiophene ring with sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
  • 5-ethyl-N-((1-(2-chloroethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
  • 5-ethyl-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Uniqueness

The unique combination of the methoxyethyl group, piperidine ring, and thiophene-sulfonamide structure in 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMVWFJDJOKLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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